N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-14-7-8-15-16(10-14)23-18(20-15)21-17(22)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOQADPDLSRMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the formation of the benzothiazole ring followed by its attachment to the tetrahydronaphthalene moiety. One common method involves the reaction of 2-aminobenzenethiol with brominated naphthalene derivatives under specific conditions to form the benzothiazole ring . The reaction conditions often include the use of catalysts such as iron triflimide and reagents like N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Bond Formation
The compound is synthesized via amide bond formation between 6-bromo-1,3-benzothiazol-2-amine and 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. This reaction typically involves:
-
Reagents : Tetrahydronaphthalene-2-carboxylic acid derivatives, coupling agents (e.g., EDC, HOBt), or direct condensation under basic conditions.
-
Conditions : Microwave irradiation or reflux in solvents like ethanol or DMF to enhance yield and reduce reaction time .
Table 1: Amide Bond Formation Conditions
| Reagents/Conditions | Reaction Method | Yield | Reference |
|---|---|---|---|
| Ethanol, sodium bicarbonate | Reflux (1–2 hours) | Not specified | |
| Microwave irradiation | Accelerated synthesis | Higher yield |
Hydrolysis Reactions
The amide bond can undergo hydrolysis under acidic or basic conditions, breaking into the corresponding carboxylic acid and amine components:
-
Acidic Hydrolysis :
-
Reagents : HCl or H₂SO₄.
-
Conditions : Elevated temperatures (e.g., reflux).
-
Products : 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and 6-bromo-1,3-benzothiazol-2-amine.
-
-
Basic Hydrolysis :
-
Reagents : NaOH or KOH.
-
Conditions : Aqueous alkaline solution, heat.
-
Products : Same as acidic hydrolysis.
-
Substitution Reactions at the Bromine Position
The bromine atom on the benzothiazole ring can participate in nucleophilic aromatic substitution (NAS) under specific conditions:
-
Reagents : Nucleophiles (e.g., amines, hydroxide ions).
-
Conditions : High temperatures, polar aprotic solvents (e.g., DMF).
-
Mechanism : The bromine acts as a leaving group, replaced by the nucleophile.
Table 2: Substitution Reactions
| Reaction Type | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Amination | Amine (R–NH₂) | DMF, heat | N-substituted benzothiazole | |
| Hydrolysis | Hydroxide (OH⁻) | Basic aqueous solution | Phenolic derivative |
Oxidation/Reduction
The tetrahydronaphthalene ring may undergo oxidation to form aromatic naphthalene derivatives:
-
Reagents : Chromium trioxide (CrO₃), KMnO₄.
-
Conditions : Acidic or neutral aqueous solutions, heat.
-
Product : 2-carboxy-naphthalene derivatives.
Functional Group Transformations
-
Carboxamide Reduction : The amide group can be reduced to a primary amine using reagents like LiAlH₄.
-
Benzothiazole Ring Modifications : The thiazole ring may undergo ring-opening reactions or electrophilic substitution under harsh conditions.
Biological Interactions
While not a chemical reaction, the compound’s biological activity (e.g., inhibition of Mycobacterium tuberculosis DprE1 enzyme) involves enzyme-ligand interactions. This highlights its potential for functional studies in medicinal chemistry.
Key Observations
-
Synthesis Efficiency : Microwave-assisted methods improve reaction rates and yields compared to traditional reflux.
-
Structural Stability : The bromine substituent and amide bond confer stability, though hydrolysis remains a viable pathway for degradation.
-
Versatility : The compound serves as a scaffold for further derivatization via substitution or functional group transformations.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit promising anticancer properties. Specifically, N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has shown potential in inhibiting cancer cell proliferation.
- Mechanism of Action : Similar compounds have been found to interact with various cellular signaling pathways that regulate cell growth and apoptosis. For instance, studies on benzothiazole derivatives demonstrated their ability to inhibit key enzymes involved in cancer progression.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It is hypothesized to inhibit cyclooxygenase (COX) enzymes, crucial mediators in the inflammatory response.
- Research Findings : In vivo studies have shown that derivatives of benzothiazole can significantly reduce edema in animal models. Docking studies suggest effective binding to COX enzymes' active sites, which may block their activity and reduce inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound.
| Modification | Effect on Activity |
|---|---|
| Substitution at the benzothiazole ring | Significantly affects potency |
| Presence of tetrahydronaphthalene moiety | Enhances solubility and bioavailability |
Anticancer Efficacy
A study focused on a series of benzothiazole derivatives demonstrated that modifications at the N-position enhanced their anticancer activity against various cell lines, including breast and lung cancers. The incorporation of a tetrahydronaphthalene structure was found to improve the overall efficacy of these compounds.
Inhibition of Inflammatory Pathways
In another study examining the anti-inflammatory potential of related compounds, researchers found that certain derivatives exhibited significant reductions in inflammatory markers in animal models. This supports the hypothesis that this compound may act through similar mechanisms.
Data Summary
Mechanism of Action
The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- N-(6-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide
- N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide
- 2-arylbenzothiazoles
Uniqueness
N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its combination of a benzothiazole ring with a tetrahydronaphthalene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects, particularly focusing on its antioxidant and cytotoxic properties.
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the formation of the benzothiazole moiety followed by the introduction of the tetrahydronaphthalene carboxamide. The characterization of the compound is typically performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure.
Antioxidant Activity
Antioxidant activity is crucial for preventing oxidative stress-related diseases. The antioxidant potential of this compound has been assessed using various in vitro assays.
| Assay Method | EC50 Values (µg/ml) |
|---|---|
| DPPH | 22.45 |
| ABTS | 22.05 |
| FRAP | Not specified |
The compound exhibited significant antioxidant activity with low EC50 values in both DPPH and ABTS assays, indicating its effectiveness in scavenging free radicals .
Cytotoxic Activity
Cytotoxicity studies are essential for evaluating the potential of compounds as therapeutic agents. The cytotoxic effects of this compound were evaluated against various cancer cell lines using the MTT assay.
| Cell Line | IC50 Values (µg/ml) |
|---|---|
| NIH 3T3 | 23.58 |
| MCF-7 | 25.12 |
| MDA-MB-231 | Not specified |
The results indicated that the compound has notable cytotoxic effects on mouse embryonic fibroblasts and breast cancer cell lines .
Case Studies
Several studies have highlighted the importance of benzothiazole derivatives in medicinal chemistry. For instance:
- Study on Pyrazole Derivatives : Research demonstrated that pyrazole derivatives containing bromine substituents showed enhanced cytotoxicity against cancer cell lines. This suggests that this compound may share similar mechanisms due to its structural components .
- Antitumor Activity : A related study reported that compounds with similar structural motifs exhibited significant antitumor activity by inhibiting key signaling pathways involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
